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Imidazo[1,2-a]pyridin-8-ylmethanol

Cat. No.: B178138
CAS No.: 111477-17-9
M. Wt: 148.16 g/mol
InChI Key: GXRHUJOMCLYOGR-UHFFFAOYSA-N
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Description

Historical Trajectory and Significance of Imidazo[1,2-a]pyridines as Privileged Heterocyclic Systems in Academic Inquiry

The significance of the imidazo[1,2-a]pyridine (B132010) core in academic and industrial research has grown substantially since its initial discovery. The pioneering work on the synthesis of this scaffold laid the foundation for the exploration of its vast chemical space. bio-conferences.org Early investigations revealed the versatility of this heterocyclic system, leading to its classification as a "privileged structure" in drug discovery. This designation stems from the observation that certain molecular frameworks, like the imidazo[1,2-a]pyridine, appear as recurring motifs in a multitude of biologically active compounds. osi.lvmdpi.com

The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives is a testament to their significance. These compounds have been reported to possess a wide range of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system activities. nih.govresearchgate.netresearchgate.net The successful development and commercialization of drugs containing the imidazo[1,2-a]pyridine moiety, such as zolpidem and alpidem (B1665719), have further solidified its importance in medicinal chemistry. nih.govresearchgate.netbeilstein-journals.org The continued exploration of this scaffold is driven by the potential to discover new therapeutic agents with improved efficacy and novel mechanisms of action. rsc.orgnih.gov

Fundamental Rationale for Investigating the Imidazo[1,2-a]pyridin-8-ylmethanol Core in Organic Chemistry and Medicinal Science

The investigation of the specific core structure of this compound is driven by several key factors. The introduction of a hydroxymethyl (-CH2OH) group at the 8-position of the imidazo[1,2-a]pyridine scaffold offers a strategic point for chemical modification and the exploration of structure-activity relationships (SAR). This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets.

Furthermore, the methanol (B129727) substituent provides a reactive handle for further synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, or undergo substitution reactions to introduce a variety of other functional groups. This versatility allows for the creation of diverse libraries of compounds based on the this compound core, facilitating the optimization of biological activity. researchgate.net From a medicinal chemistry perspective, the specific substitution pattern of this compound may confer unique pharmacological properties, making it a target for the development of novel therapeutics.

Scope and Research Objectives Pertaining to the Chemical Compound's Academic Exploration

The academic exploration of this compound encompasses a range of research objectives aimed at fully characterizing its chemical and biological properties. A primary focus is the development of efficient and versatile synthetic methodologies for its preparation. bio-conferences.orgorganic-chemistry.org This includes the optimization of existing routes and the exploration of novel, greener synthetic strategies.

A significant portion of the research is dedicated to the investigation of its potential therapeutic applications. This involves screening this compound and its derivatives for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Detailed structure-activity relationship (SAR) studies are conducted to understand how modifications to the core structure influence its biological activity, guiding the design of more potent and selective compounds. nih.gov

Furthermore, research aims to elucidate the mechanism of action of these compounds at the molecular level. This involves identifying the specific biological targets with which they interact and understanding the downstream effects of these interactions. nih.gov The physicochemical properties of this compound, such as its solubility and stability, are also crucial areas of investigation as they directly impact its potential for development as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHUJOMCLYOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452452
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111477-17-9
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Imidazo 1,2 a Pyridin 8 Ylmethanol and Its Chemical Analogs

Catalytic Approaches in Imidazo[1,2-a]pyridine (B132010) Synthesis

The construction of the imidazo[1,2-a]pyridine core has been a focal point of extensive research, leading to a variety of synthetic strategies. nih.govacs.org The majority of these methods are centered around the condensation of 2-aminopyridine (B139424) with various substrates, most notably carbonyl compounds or alkenes. acs.org Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for forging this privileged heterocyclic system. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Imidazo[1,2-a]pyridine Formation

Transition metal catalysis provides an efficient and versatile platform for the synthesis of imidazo[1,2-a]pyridines, enabling a broad range of functional group tolerance and reaction conditions. researchgate.netresearchgate.net These methods often involve multicomponent reactions, tandem processes, and oxidative cyclizations. thieme-connect.comscispace.com

Copper catalysis has been extensively explored for the synthesis of imidazo[1,2-a]pyridines. A notable approach involves the copper-catalyzed aerobic oxidative cyclization. For instance, a one-pot procedure using copper iodide (CuI) facilitates the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org Another efficient method involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a wide array of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also affords imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.orgthieme-connect.com This method is particularly effective for producing substituted pyridines and 3-substituted imidazo[1,2-a]pyridines. organic-chemistry.org The mechanism is thought to involve the generation of iminium and α-carbon radicals, followed by radical coupling, cyclization, and oxidation. organic-chemistry.org Optimization studies have identified CuI as the most effective catalyst for this transformation. thieme-connect.com

Furthermore, a copper(II)-catalyzed three-component cascade reaction involving propiolates, benzaldehydes, and 2-aminopyridines in the presence of air provides a direct route to functionalized imidazo[1,2-a]pyridines. acs.org This method demonstrates excellent yields and functional group tolerance. acs.org A highly efficient and versatile synthesis of imidazo[1,2-a]pyridine derivatives has also been achieved through a Cu(II)-ascorbate-catalyzed domino A³-coupling reaction in an aqueous micellar medium. acs.org

CatalystReactantsKey Features
CuI2-Aminopyridines, AcetophenonesAerobic, oxidative, broad functional group tolerance. organic-chemistry.org
CuIKetoxime acetates, PyridinesAerobic, oxidative, mild conditions, high yields. organic-chemistry.orgthieme-connect.com
Cu(OAc)₂ hydratePropiolates, Benzaldehydes, 2-AminopyridinesThree-component cascade, aerobic, excellent yields. acs.org
CuSO₄·5H₂O / Sodium ascorbate2-Aminopyridines, Aldehydes, AlkynesDomino A³-coupling, aqueous micellar media. acs.org
CuCl₂ immobilized on Fe₃O₄ nanoparticles2-Aminopyridines, Aldehydes, Terminal alkynesHeterogeneous catalyst, environmentally friendly conditions. nih.gov

Palladium-catalyzed reactions represent another powerful avenue for the synthesis of fused heterocyclic systems. A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction, which has been successfully applied to the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. acs.orgacs.org This methodology offers a practical approach for constructing biologically important pyrimidine (B1678525) derivatives from readily available starting materials under mild reaction conditions. acs.orgacs.org The CDC strategy involves the formation of a carbon-carbon bond through the direct coupling of two C-H bonds, representing an atom-economical and environmentally friendly approach. acs.org This has been a significant area of focus in organic synthesis, with palladium catalysis playing a crucial role. acs.orgnih.govfigshare.com

Indium(III) bromide (InBr₃) has been utilized as an effective catalyst in three-component reactions for the synthesis of imidazo[1,2-a]pyridines. researchgate.net This method typically involves the reaction of a 2-aminopyridine, an aldehyde, and an alkyne in a one-pot fashion. scite.ai The reaction proceeds through a consecutive A³-coupling and cycloisomerization, where the nitrogen atom of the 2-aminopyridine acts as a nucleophile, leading to the formation of the bicyclic imidazo[1,2-a]pyridine structure. uc.pt While other transition metal salts have been employed for similar transformations, InBr₃ offers a valuable alternative. researchgate.net It's worth noting that some indium-catalyzed methods may require additives like triethylamine (B128534) and molecular sieves. scite.ai

In recent years, the use of magnetic nanoparticles as catalyst supports has gained significant traction due to their high surface area, stability, and ease of recovery and reuse. Several magnetic nanoparticle-based catalysts have been developed for the synthesis of imidazo[1,2-a]pyridines.

One such example is the use of a novel basic ionic liquid-supported magnetic nanoparticle (BIL@MNPs-SiO₂) catalyst for the one-pot synthesis of fused imidazopyridines under solvent-free conditions. ijcce.ac.ir This catalyst demonstrated excellent efficiency, producing high yields in short reaction times. ijcce.ac.ir

Another approach utilizes fluconazole-functionalized magnetic nanoparticles (Fe₃O₄–SiO₂) as a catalyst for the synthesis of 3-aryl- and 3-amino-imidazo[1,2-a]pyridines. rsc.org This magnetically recoverable catalyst was effective in both water and solvent-free conditions and could be reused multiple times without significant loss of activity. rsc.org

Furthermore, hydromagnesite (B1172092) sheets impregnated with cobalt-ferrite magnetic nanoparticles (CoFe₂O₄-HMS) have been employed as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds via an A³-coupling strategy under ultrasonication. rsc.org This method offers high product yields, short reaction times, and catalyst recyclability. rsc.org A copper(II) complex supported on magnetic nanoparticles has also been reported as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines through a one-pot three-component reaction. nih.gov

CatalystReaction TypeKey Advantages
Basic ionic liquid-supported magnetic nanoparticles (BIL@MNPs-SiO₂)One-pot multicomponent reactionSolvent-free, high yields, short reaction times, catalyst reusability. ijcce.ac.ir
Fluconazole-functionalized magnetic nanoparticles (Fe₃O₄–SiO₂)Synthesis of 3-aryl- and 3-amino-imidazo[1,2-a]pyridinesMagnetically recoverable, reusable, effective in water and solvent-free conditions. rsc.org
Hydromagnesite sheets with cobalt-ferrite magnetic nanoparticles (CoFe₂O₄-HMS)A³-coupling under ultrasonicationHeterogeneous, high yields, short reaction times, catalyst recyclability. rsc.org
Copper(II) complex on magnetic nanoparticlesOne-pot three-component reactionHigh yields, environmentally friendly solvent, catalyst reusability. nih.gov

Metal-Free and Organocatalytic Synthesis Pathways

In the quest for more sustainable and environmentally friendly synthetic methods, metal-free and organocatalytic approaches for the synthesis of imidazo[1,2-a]pyridines have gained prominence. acs.orgacs.org These methods aim to reduce reliance on potentially toxic and expensive metal catalysts. acs.org

An elemental sulfur-promoted oxidative cyclization of 2-aminopyridines and aldehydes provides a metal- and base-free route to substituted imidazo[1,2-a]pyridines. rsc.org This method is highly atom-economical and has been successfully applied to both aryl- and alkyl-substituted aldehydes. rsc.org

Molecular iodine has been shown to be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.govacs.org An ultrasonication-assisted, molecular-iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions affords high yields of the desired products. nih.govacs.org

Organocatalytic systems have also been developed. For instance, a dual catalytic system combining flavin and iodine catalyzes the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.orgnih.gov This biomimetic approach uses molecular oxygen as the terminal oxidant, generating water as the only byproduct. organic-chemistry.org This system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.orgnih.gov

Furthermore, saccharin (B28170) has been reported as a novel organocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives via a three-component Ugi condensation reaction. ajgreenchem.com This protocol offers short reaction times, easy workup, and good to excellent yields under mild conditions. ajgreenchem.com

Catalyst/PromoterReactantsKey Features
Elemental Sulfur2-Aminopyridines, AldehydesMetal- and base-free, oxidative annulation, atom-economical. rsc.org
Molecular Iodine2-Aminopyridine derivatives, Acetophenones, DimedoneUltrasonication-assisted, environmentally benign, aerobic conditions. nih.govacs.org
Flavin and IodineAminopyridines, KetonesDual organocatalysis, aerobic oxidation, green chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov
Saccharin2-Aminopyridines, Aldehydes, IsocyanidesOrganocatalyzed Ugi condensation, mild conditions, high yields. ajgreenchem.com

Mechanochemical and Electrochemical Synthetic Strategies

Recent advancements in synthetic chemistry have highlighted the utility of mechanochemical and electrochemical methods as powerful, green alternatives to traditional solvent-based synthesis. These techniques offer unique reaction pathways, often under mild conditions.

Mechanochemical Synthesis: This approach utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, frequently in the absence of a solvent. High-speed ball milling has been effectively used for the iodine-mediated amination and cyclization of ketones with 2-aminopyridines to produce 2,3-substituted imidazo[1,2-a]pyridines. nih.gov This solvent-free and metal-free protocol is noted for its high yields, short reaction times (within 90 minutes), and simple work-up procedures. nih.gov Another mechanochemical method involves a one-pot, three-component condensation of 2-aminopyridines, aldehydes, and isocyanides under solvent-free ball-milling conditions at room temperature, affording 3-aminoimidazo[1,2-a]pyridine derivatives in good to excellent yields. rsc.org This process is characterized by its mild conditions, high atom economy, and rapid execution. rsc.org Similarly, a grindstone procedure has been reported for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones, with reactions completing in just 3-5 minutes at ambient temperature. researchgate.net

Electrochemical Synthesis: Electrosynthesis employs electrical current to drive chemical transformations, often avoiding the need for harsh chemical oxidants or reductants. An efficient method for synthesizing imidazo[1,2-a]pyridines involves the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This reaction proceeds in a simple undivided cell using catalytic hydriodic acid as a redox mediator and ethanol (B145695) as an environmentally benign solvent. rsc.org Another innovative electrochemical strategy is the [3+2] annulation of imidazo[1,2-a]pyridines with alkynes, which uses traceless electrons as green reagents to produce polycyclic heteroaromatics under mild conditions. acs.org Furthermore, a metal-free electrochemical protocol for the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed, providing synthetically useful 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives with yields up to 94%. rsc.org A gram-scale synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been achieved electrochemically from 2-aminopyridine and phenacyl bromide without any additional reagents, showcasing a cheaper and efficient alternative to conventional methods. mdpi.com

Advanced Multicomponent Reaction (MCR) Strategies for Imidazo[1,2-a]pyridine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy in constructing complex molecules like imidazo[1,2-a]pyridines.

Three-Component Coupling Reactions Involving 2-Aminopyridines, Aldehydes, and Alkynes

A prominent MCR for imidazo[1,2-a]pyridine synthesis is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. nih.govbio-conferences.org This approach provides a direct and efficient route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org The reaction is believed to proceed via the in situ formation of a propargylamine (B41283) from the initial coupling, followed by a copper-catalyzed 5-exo-dig cyclization to form the final imidazo[1,2-a]pyridine core. nih.gov Various copper catalysts have been employed, with a combination of CuCl and Cu(OTf)₂ proving particularly effective. nih.govresearchgate.net This methodology has been successfully applied to the one-pot syntheses of important drugs like Alpidem (B1665719) and Zolpidem. nih.gov Different catalytic systems, including CuSO₄/TsOH and CuI-NaHSO₄·SiO₂, have also been developed to facilitate this transformation, accommodating a broad range of functional groups. researchgate.netbeilstein-journals.org

Catalytic Systems for Three-Component Synthesis of Imidazo[1,2-a]pyridines
Catalyst SystemReactantsKey FeaturesReference
CuCl/Cu(OTf)₂2-Aminopyridine, Aldehyde, Terminal AlkyneGeneral and highly efficient; used in one-pot synthesis of Alpidem and Zolpidem. nih.gov
CuSO₄/TsOH2-Aminopyridines, Aldehydes, AlkynesCompatible with acid-sensitive and reduction-prone functional groups. researchgate.net
CuI-NaHSO₄·SiO₂Aldehydes, 2-Aminopyridines, Terminal AlkynesUse of a co-catalyst system enhances yield compared to CuI alone. beilstein-journals.org
Sc(OTf)₃2-Aminopyridine, Aldehyde, TrimethylsilylcyanideMicrowave-assisted reaction in methanol (B129727), accommodates a wide spectrum of aldehydes. bio-conferences.org

Tandem and Cascade Reaction Sequences for Imidazo[1,2-a]pyridine Annulation

Tandem and cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot, leading to the rapid construction of complex molecular architectures from simple precursors. A novel strategy for the synthesis of imidazo[1,2-a]pyridines involves the catalyst- and metal-free annulation of α-keto vinyl azides with 2-aminopyridines. acs.org This protocol is highly atom-economical, forming three new C-N bonds through a cascade of reactions and rearrangements. acs.org

Another approach is the synthesis of fused imidazo[1,2-a]pyridine derivatives through a cascade sequence involving Rh(III)-catalyzed C(sp²)-H alkylation of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds, followed by an intramolecular annulation. nih.gov Tandem reactions have also been developed for synthesizing peptidomimetics, where a Groebke–Blackburn–Bienaymé three-component reaction to form the imidazo[1,2-a]pyridine core is followed by an Ugi reaction in a sequential one-pot process. beilstein-journals.org Furthermore, a cascade reaction combining nitroolefins with 2-aminopyridines, catalyzed by FeCl₃, has been identified as an efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org

Environmentally Conscious ("Green") Synthetic Methodologies

"Green" chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines. Key strategies include the use of aqueous reaction media and the elimination of solvents altogether.

Reactions in Aqueous Micellar Media

Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis, which utilizes surfactants to form micelles in water, creates hydrophobic microenvironments that can solubilize organic reactants and catalyze reactions. An efficient and sustainable synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved through the iodine-catalyzed cyclocondensation of aryl methyl ketones and 2-aminopyridines in aqueous media. nih.govacs.org The addition of the surfactant sodium dodecyl sulfate (B86663) (SDS) was found to be effective in enhancing the reaction scope and yield. nih.govresearchgate.net This approach has been successfully used for the gram-scale synthesis of the drug zolimidine. nih.gov Similarly, a Cu(II)-ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium of SDS has been developed for the synthesis of various imidazo[1,2-a]pyridine derivatives. nih.gov

Examples of Green Synthesis of Imidazo[1,2-a]pyridines
MethodologyCatalyst/MediumReactantsKey AdvantageReference
Micellar CatalysisIodine / SDS in WaterAryl methyl ketones, 2-AminopyridinesEnvironmentally sustainable, enhanced yield and scope. nih.gov
Aqueous A³-CouplingCu(II)-ascorbate / SDS in WaterAldehyde, Alkyne, 2-AminopyridineEfficient domino reaction in aqueous media. nih.gov
Solvent-Free GrindingNone2-Aminopyridines, ω-BromomethylketonesExtremely rapid (3-5 min), no solvent or catalyst, water work-up. researchgate.net
Solvent-Free Ball MillingIodineKetones, 2-AminopyridinesMetal-free, no heating required, short reaction time. nih.gov
Solvent-Free MicrowaveIonic LiquidPhenacyl bromide, 2-Amino pyridine (B92270)Reaction time reduced to seconds, high efficiency. derpharmachemica.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents reduces environmental impact, cost, and safety hazards. Several solvent-free methods for imidazo[1,2-a]pyridine synthesis have been developed. As mentioned, mechanochemical methods such as grinding and ball-milling are prominent examples. nih.govrsc.orgresearchgate.net A one-pot, three-component cascade reaction for the synthesis of complex imidazo[1,2-a]thiochromeno[3,2-e]pyridines has been achieved under solvent-free conditions, constructing multiple bonds and rings without transition metal catalysts. acs.org

Microwave irradiation under solvent-free conditions provides another efficient protocol. A facile synthesis of imidazo[1,2-a]pyridines from phenacyl bromide and 2-aminopyridine is catalyzed by an ionic liquid under microwave irradiation, significantly reducing reaction times from hours or days to mere seconds. derpharmachemica.com Another approach involves the annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters with aldehydes using Et₃N as a catalyst under solvent-free conditions, offering high regioselectivity and an alternative to transition-metal-catalyzed methods. rsc.org

Directed Functionalization and Derivatization Strategies for the Imidazo[1,2-a]pyridine Core

Direct functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold is a powerful strategy for introducing molecular diversity and accessing a wide range of derivatives. rsc.org This approach avoids the need for de novo synthesis for each new analog, making it a more efficient and atom-economical process.

C-H Bond Activation Methodologies for Late-Stage Functionalization

C-H bond activation has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. mdpi.comtandfonline.com This strategy is particularly valuable for the late-stage functionalization of complex molecules like imidazo[1,2-a]pyridines. tandfonline.com

Palladium-catalyzed C-H activation is a widely used methodology for the arylation and olefination of the imidazo[1,2-a]pyridine core. rsc.orgthieme-connect.comresearchgate.net For instance, the regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides can be achieved with high efficiency using a palladium catalyst. rsc.org This method allows for the synthesis of a variety of C3-arylated imidazo[1,2-a]pyridines. rsc.org Palladium-catalyzed double C-H arylation has also been reported, leading to the tandem synthesis of more complex fused heterocyclic systems. thieme-connect.com Furthermore, palladium-catalyzed C-H olefination of imidazo[1,2-a]pyridine carboxamides has been successfully demonstrated in environmentally friendly aqueous ethanol under an oxygen atmosphere. researchgate.net

Intramolecular C-H activation reactions have also been developed to construct novel polycyclic structures. For example, a silver-mediated, palladium-catalyzed intramolecular cyclization of Ugi-adducts derived from imidazo[1,2-a]pyridines has been utilized to rapidly generate new chemical entities. rsc.org The presence of a phenyl ring at the C-2 position of the imidazo[1,2-a]pyridine has been found to be crucial for some palladium-catalyzed annulation reactions. nih.gov

Radical Reactions in Imidazo[1,2-a]pyridine Derivatization

Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical pathways has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org

The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to attack by electrophiles and radicals due to its electron-rich character. researchgate.netresearchgate.net Visible light-induced photocatalysis has emerged as a powerful and sustainable method for generating radicals and promoting C-H functionalization. mdpi.com For example, visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved via the formation of photoactive electron donor-acceptor (EDA) complexes, yielding 3-perfluoroalkyl substituted products in good yields. mdpi.com

Radical-mediated C-H iodination of imidazo[1,2-a]pyridines at the C3 position has also been reported. researchgate.netacs.org These reactions often utilize an oxidant to generate an iodine radical, which then reacts with the imidazo[1,2-a]pyridine core. acs.org Ultrasound irradiation has been shown to accelerate these iodination reactions. acs.org

Acid-Amine Coupling Reactions for Substituted Amide Synthesis

Amide functionalities are prevalent in many biologically active molecules, and their introduction into the imidazo[1,2-a]pyridine scaffold is of significant interest. mdpi.comresearchgate.net Acid-amine coupling reactions are a standard method for the synthesis of amides.

The synthesis of imidazo[1,2-a]pyridine carboxamides can be achieved by coupling a carboxylic acid-functionalized imidazo[1,2-a]pyridine with an amine, or vice versa. For example, imidazo[1,2-a]pyridine-3-carboxylic acids can be coupled with various amines using standard coupling reagents like EDCI and HOBt to afford the corresponding amides. researchgate.net

Alternatively, palladium-catalyzed aminocarbonylation of halo-substituted imidazo[1,2-a]pyridines provides a direct route to carboxamides. mdpi.com This method has been successfully applied to the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines using a recyclable palladium catalyst. mdpi.com This approach is advantageous as it introduces the carboxamide moiety in a single step from a readily available halide precursor. mdpi.com The synthesis of 3-aminoimidazo[1,2-a]pyridines has also been achieved through a cyclodehydration-aromatization sequence starting from N-Boc-protected 2-aminopyridine-containing amides. acs.org

Table 2: Functionalization and Derivatization Strategies for the Imidazo[1,2-a]pyridine Core
StrategyMethodologyKey FeaturesReference
C-H Bond ActivationPalladium-catalyzed arylation/olefinationRegioselective functionalization at C3, enables late-stage modification. rsc.orgresearchgate.net
Silver-mediated, Palladium-catalyzed intramolecular cyclizationRapid access to novel polycyclic structures. rsc.org
Radical ReactionsVisible light-induced photocatalysisSustainable, mild conditions for C-H functionalization (e.g., perfluoroalkylation). mdpi.com
Radical-mediated C-H iodinationIntroduction of an iodine handle for further transformations. researchgate.netacs.org
Acid-Amine CouplingStandard coupling reagents (EDCI, HOBt)Versatile method for forming amide bonds from carboxylic acid precursors. researchgate.net
Palladium-catalyzed aminocarbonylationDirect synthesis of carboxamides from halo-substituted imidazo[1,2-a]pyridines. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Imidazo 1,2 a Pyridin 8 Ylmethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, including the imidazo[1,2-a]pyridine (B132010) series. Through the analysis of 1H and 13C nuclei, as well as their interactions, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. For imidazo[1,2-a]pyridine derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm. rsc.org The specific chemical shifts are influenced by the substitution pattern on the bicyclic ring system.

The protons on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine core show characteristic splitting patterns and coupling constants (J values), which are invaluable for assigning their positions. For instance, in related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, the proton at position 5 often appears as a doublet around δ 8.88 ppm, while the protons at positions 6, 7, and 8 resonate as a triplet, a triplet, and a doublet, respectively, in the range of δ 7.01-7.58 ppm. mdpi.com The hydroxymethyl group (-CH₂OH) protons at the 8-position of the target molecule would be expected to produce a singlet, with a chemical shift influenced by solvent and concentration, but typically appearing around δ 4.8-5.2 ppm. The hydroxyl proton itself would also be visible, often as a broad singlet. derpharmachemica.com

Table 1: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-a]pyridine Derivatives
Compound/FragmentProton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Methyl-3-(sec-butylidenehydrazide)-imidazo[1,2-a]pyridine5-H8.88d- mdpi.com
6-H7.01t- mdpi.com
7-H7.38t- mdpi.com
8-H7.58d- mdpi.com
2-CH₃2.53s- mdpi.com
3-Benzyl-5-methyl-2-phenyl-imidazo[1,2-a]pyridine5-CH₃2.58s- acs.org
6-H6.41d6.8 acs.org
benzylic -CH₂-4.66s- acs.org
Imidazo[1,2-a]pyridin-8-ylmethanol (Expected)-CH₂OH~4.8-5.2s-
Aromatic Protons~6.5-8.5m-

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are characteristic. The carbon atoms of the imidazole (B134444) part of the ring generally resonate at different fields than those of the pyridine part. For the parent imidazo[1,2-a]pyridine, the carbon signals appear between approximately δ 108 and 146 ppm. rsc.org

In substituted derivatives, such as 3-benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine, the carbon atoms of the heterocyclic core resonate at specific positions, for example, C-5 at δ 113.7 ppm, C-6 at δ 115.9 ppm, C-7 at δ 118.9 ppm, and the bridgehead carbon C-8a at δ 141.1 ppm. acs.org The carbon of the hydroxymethyl group in this compound would be expected in the aliphatic region of the spectrum. The precise chemical shifts provide a fingerprint for the carbon framework of the molecule. rsc.orgacs.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Imidazo[1,2-a]pyridine Derivatives
Compound/FragmentCarbon PositionChemical Shift (δ, ppm)Reference
2-Phenylimidazo[1,2-a]pyridineC-2145.74 rsc.org
C-3108.09 rsc.org
C-5124.71 rsc.org
C-6112.47 rsc.org
C-7125.56 rsc.org
C-8117.53 rsc.org
C-8a145.63 rsc.org
3-Benzyl-5-methyl-2-phenyl-imidazo[1,2-a]pyridineC-5113.7 acs.org
C-6115.9 acs.org
C-7118.9 acs.org
C-8a141.1 acs.org
5-CH₃20.1 acs.org
benzylic -CH₂-31.7 acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. scispace.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For the imidazo[1,2-a]pyridine core, COSY spectra would show correlations between adjacent protons on the pyridine ring, allowing for a sequential walk around the ring to confirm their connectivity. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). youtube.com An HSQC or HMQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals, for example, linking the -CH₂- proton signal of the methanol (B129727) group to its corresponding carbon signal. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.com HMBC is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the bridgehead carbons (C-8a) and other substituted positions in the imidazo[1,2-a]pyridine ring. For instance, a correlation between the protons of the -CH₂OH group at position 8 and the carbons at positions 7 and 8a would definitively confirm the location of the methanol substituent. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. sapub.org For this compound (C₈H₈N₂O), the expected molecular weight is 148.16 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org

The electron impact (EI-MS) fragmentation of the imidazo[1,2-a]pyridine core is characterized by specific pathways. The molecular ion peak ([M]⁺) is typically observed. sapub.org For this compound, key fragmentation steps would likely involve the loss of the hydroxymethyl group or parts of it. Expected fragmentation could include:

Loss of a hydrogen atom to form an [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH) to yield an [M-17]⁺ fragment.

Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, resulting in an [M-30]⁺ fragment.

Cleavage of the entire hydroxymethyl group (-CH₂OH) to produce an [M-31]⁺ ion, corresponding to the imidazo[1,2-a]pyridine cation. Further fragmentation would involve the characteristic breakdown of the heterocyclic ring system. sapub.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected IR absorption bands include:

O-H Stretch : A broad and strong absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol substituent. derpharmachemica.com

C-H Stretch (Aromatic) : Absorption bands above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹) correspond to the C-H stretching vibrations of the imidazo[1,2-a]pyridine ring. acs.org

C-H Stretch (Aliphatic) : Bands in the 2850-2960 cm⁻¹ region would be due to the C-H stretching of the methylene (B1212753) (-CH₂-) group. acs.org

C=N and C=C Stretch : Strong absorptions in the 1500–1650 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the fused aromatic ring system. derpharmachemica.comacs.org

C-O Stretch : A strong band in the 1000-1260 cm⁻¹ region would indicate the C-O stretching vibration of the primary alcohol. derpharmachemica.com

These characteristic bands provide clear evidence for the presence of both the imidazo[1,2-a]pyridine core and the hydroxymethyl functional group. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system, being an aromatic heterocycle, exhibits characteristic π–π* transitions. nih.gov

Derivatives of imidazo[1,2-a]pyridine typically show two main absorption bands. unito.it For example, related V-shaped bis-imidazo[1,2-a]pyridine fluorophores show a band centered around 320 nm and a higher-energy band around 260 nm, both attributed to π–π* transitions delocalized over the heterocyclic system. nih.gov The exact position and intensity of the absorption maxima (λ_max) for this compound would be influenced by the hydroxymethyl substituent and the solvent used. These electronic transitions are fundamental to understanding the photophysical properties of these compounds, which are often fluorescent. nih.govunito.it

X-ray Diffraction Crystallography for Definitive Three-Dimensional Structural Characterization

The core imidazo[1,2-a]pyridine scaffold is generally found to be nearly planar. researchgate.net For instance, in the derivative (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the fused ring system is approximately planar, with a root-mean-square (r.m.s.) deviation of 0.024 Å. researchgate.net The attached methanol group in this structure is oriented nearly perpendicular to the plane of the fused rings. researchgate.net This is evidenced by the C—C—C—O and N—C—C—O torsion angles of 80.04 (16)° and -96.30 (17)°, respectively. researchgate.net Similarly, in other derivatives like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, the imidazo[1,2-a]pyridine ring system is also planar, with an r.m.s deviation of 0.062 Å. iucr.org

X-ray crystallography reveals that the crystal packing of these derivatives is often stabilized by a network of intermolecular interactions. In the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, which form inversion dimers. researchgate.net These dimers are further connected by C—H⋯O hydrogen bonds, creating ribbons that are linked by π-π interactions to form a three-dimensional structure. researchgate.net The centroid-centroid distances for these π-π interactions range from 3.4819 (8) to 3.7212 (8) Å. researchgate.net In another example, the crystal packing of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine features N—H⋯N hydrogen bonds that form chains, which are subsequently linked by C—H⋯π interactions. iucr.org

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for these structural data, with specific derivatives having unique deposition numbers, such as 1029873 for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. researchgate.netrsc.org

Table 1: Selected Crystallographic Data for Imidazo[1,2-a]pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Torsion Angles (°)Key Intermolecular InteractionsCCDC NumberReference
(5-methylimidazo[1,2-a]pyridin-2-yl)methanolMonoclinicP2₁/cC—C—C—O: 80.04(16) N—C—C—O: -96.30(17)O—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, π-π interactions1029873 researchgate.net
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineMonoclinicP2₁/nDihedral angle between phenyl and imidazole rings: 26.69(9)N—H⋯N hydrogen bonds, C—H⋯π interactionsNot specified iucr.org
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeMonoclinicP2₁/nDihedral angle between fluorophenyl and imidazo-pyridine rings: 53.77(4)C—H⋯O and C—H⋯F hydrogen bondsNot specified iucr.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This procedure is crucial for validating the empirical formula of newly synthesized this compound derivatives. nih.govnih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. iucr.orgscispace.com

For example, in the characterization of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the calculated elemental composition was C, 69.99%; H, 3.78%; N, 11.66%. iucr.org The experimental results from elemental analysis were found to be C, 69.96%; H, 3.75%; N, 11.63%, which are in excellent agreement with the theoretical values, thus confirming the empirical formula C₁₄H₉FN₂O. iucr.org

This technique is routinely applied in the characterization of various imidazo[1,2-a]pyridine derivatives, including metal complexes. For a copper(II) complex of a ligand derivative, the calculated values were C, 47.79%; H, 4.56%; N, 10.13%. google.com The analysis found C, 47.83%; H, 4.37%; N, 10.18%, confirming the composition of the complex. google.com Similarly, for gold(III) complexes, the elemental analysis for 3-(4-Bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine showed found values of C, 61.62%; H, 3.33%; N, 11.55%, which corresponded well with the calculated values of C, 61.73%; H, 3.45%; N, 12.00%. nih.gov

Table 2: Elemental Analysis Data for Imidazo[1,2-a]pyridine Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeC₁₄H₉FN₂OC, 69.99C, 69.96 iucr.org
H, 3.78H, 3.75
N, 11.66N, 11.63
3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridineC₁₈H₁₃N₃C, 79.68C, 79.86 nih.gov
H, 4.83H, 4.74
N, 15.49N, 15.26
3-(4-Bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridineC₁₈H₁₂BrN₃C, 61.73C, 61.62 nih.gov
H, 3.45H, 3.33
N, 12.00N, 11.55
Copper(II) complex of 6-chloro-N-cyclohexyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amineC₁₈H₁₉N₄Cl (Ligand)C, 47.79C, 47.83 google.com
H, 4.56H, 4.37
N, 10.13N, 10.18

Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyridin 8 Ylmethanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives have utilized DFT to understand their stability and chemical behavior scirp.orgdergipark.org.trnih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity scirp.org. A smaller gap suggests higher reactivity. For various imidazo[1,2-a]pyridine derivatives, DFT calculations are used to determine these energy levels, providing a basis for understanding their reaction mechanisms scirp.orgdergipark.org.tr.

Table 1: Hypothetical Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridin-8-ylmethanol No specific data is available in the search results. The following table is for illustrative purposes only.

ParameterEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (ΔE)Data Not Available

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other charged species. MEP maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potential scirp.org. For related compounds, MEP analysis has been used to identify reactive sites, such as nucleophilic nitrogen atoms and electrophilic regions scirp.orgnih.gov.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions. This analysis has been applied to various heterocyclic compounds to understand bonding characteristics in detail.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This visualization reveals large, low-density regions corresponding to non-covalent interactions. The color of these surfaces indicates the strength and nature of the interaction.

Global and Local Reactivity Descriptors

Global Descriptors : These include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). Hardness and softness are particularly important, with harder molecules being less reactive and softer molecules being more reactive scirp.org. These are calculated using the energies of the HOMO and LUMO.

Local Descriptors : Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound No specific data is available in the search results. The following table is for illustrative purposes only.

DescriptorValue
Chemical Potential (μ)Data Not Available
Electronegativity (χ)Data Not Available
Global Hardness (η)Data Not Available
Global Softness (S)Data Not Available
Electrophilicity Index (ω)Data Not Available
Nucleophilicity Index (N)Data Not Available

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. Numerous studies have employed molecular docking for various imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors for targets like kinases, enzymes involved in cancer, and receptors associated with neurological disorders chemmethod.comresearchgate.netchemmethod.comnih.gov. For instance, derivatives have been docked into the active sites of proteins like human LTA4H and oxidoreductase to predict binding energies and identify key interacting amino acid residues chemmethod.comresearchgate.net. While no specific docking studies for this compound were found, this methodology would be essential to predict its potential biological targets and mechanism of action.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction (ADMET)

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, numerous theoretical studies have been conducted to forecast its drug-likeness and pharmacokinetic profile. These predictions help in prioritizing candidates for synthesis and further experimental testing.

Research on various imidazo[1,2-a]pyridine derivatives has shown that this scaffold generally exhibits promising drug-like characteristics. nih.govresearchgate.net For instance, in silico studies on newly designed imidazo[1,2-a]pyridine-3-carboxamides demonstrated favorable ADMET profiles. nih.govamazonaws.com These analyses often involve evaluating compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. Many designed ligands based on this scaffold show zero violations of these rules, suggesting good potential for oral absorption and bioavailability. nih.govamazonaws.com

Predictions for key ADMET parameters for imidazo[1,2-a]pyridine derivatives frequently indicate a high rate of gastrointestinal absorption. nih.govamazonaws.com Furthermore, toxicity predictions, including parameters such as carcinogenicity and cytotoxicity, have often classified these compounds as non-toxic or inactive in theoretical models. nih.govamazonaws.com The evaluation of drug-likeness and ADMET properties is a critical step, and for the imidazo[1,2-a]pyridine class, these computational screenings often yield positive outlooks, encouraging further development. nih.gov For example, a study on Alpidem (B1665719), a derivative, confirmed its high chemical reactivity and biological activity through DFT calculations, which complements ADMET predictions. nih.gov

Below is a table summarizing typical in silico ADMET predictions for compounds based on the imidazo[1,2-a]pyridine scaffold, based on findings from various studies.

PropertyPredicted OutcomeSignificance
Lipinski's Rule of Five Generally compliant (0-1 violations)Indicates good potential for oral bioavailability.
Gastrointestinal (GI) Absorption HighSuggests the compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Variable (Often predicted as non-permeant)Determines if the compound can enter the central nervous system.
CYP450 Inhibition Generally low inhibition potentialPredicts a lower likelihood of drug-drug interactions.
Carcinogenicity Often predicted as non-carcinogenicEarly flag for potential long-term toxicity.
Cytotoxicity Often predicted as inactive/non-toxicIndicates a lower potential for direct cellular damage.

Note: The data presented are generalized from studies on various imidazo[1,2-a]pyridine derivatives and may not be specific to this compound.

Conformational Analysis and Stability Studies of Imidazo[1,2-a]pyridine Derivatives

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Computational conformational analysis and stability studies provide insight into the preferred spatial arrangement of atoms and the energy associated with different conformations. For imidazo[1,2-a]pyridine derivatives, these studies have been performed to understand their structural features and how they influence activity.

The imidazo[1,2-a]pyridine ring system itself is a relatively planar and rigid structure. However, the substituents attached to this core can adopt various conformations, which are crucial for receptor binding. X-ray crystallography and computational modeling have been used to analyze these structural features. For example, in a series of derivatives, the torsion angles between the imidazo[1,2-a]pyridine ring and its side chains were examined. nih.gov It was found that for derivatives with an adamantyl side chain, the torsion angles are small, indicating a near-coplanar arrangement. nih.gov In contrast, derivatives with phenyl side chains showed that the phenyl ring is twisted away from the imidazo[1,2-a]pyridine core. nih.gov

Stability studies, often employing Density Functional Theory (DFT), help in understanding the electronic properties and reactivity of these molecules. Calculations of Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveal information about the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Recent studies have also explored how these derivatives can induce conformational shifts in their biological targets. For instance, a novel imidazo[1,2-a]pyridine derivative was shown through computational analysis to bind to the KRASG12D protein and shift its conformation to an inactive state. nih.gov This was achieved by inducing changes in the switch-I and switch-II regions of the protein, demonstrating the dynamic interplay between the ligand's conformation and the target's structure. nih.gov

The table below presents selected torsional and dihedral angles for some imidazo[1,2-a]pyridine derivatives, illustrating the conformational variations based on different substituents. nih.gov

Compound TypeSide ChainTorsion Angle (τ1) RangeDihedral Angle Range
Series 1 Adamantyl0.0° – 7.1°0.0° – 5.3°
Series 2 Biphenyl174.9° – 179.3°1.1° – 5.7°
Series 3 Phenyl165.2° – 178.9°N/A

Data adapted from a study on the crystal correlation of imidazo[1,2-a]pyridine analogues. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain through experimental means alone. The synthesis of the imidazo[1,2-a]pyridine scaffold has been the subject of such theoretical investigations to understand and optimize synthetic routes.

Various synthetic methods for imidazo[1,2-a]pyridines have been proposed and their mechanisms explored computationally. A common route involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. Computational studies can model the step-by-step process of this condensation and cyclization reaction.

More complex, multi-component reactions have also been analyzed. For instance, a plausible mechanism for the molecular iodine-catalyzed synthesis of certain imidazo[1,2-a]pyridin-3-yl derivatives has been proposed. acs.org This cascade reaction is thought to begin with the in situ generation of a phenylglyoxal (B86788) from an acetophenone, followed by a Knoevenagel-type condensation with a second component. acs.org The resulting intermediate then reacts with 2-aminopyridine, leading to an intramolecular cyclization and subsequent dehydration to form the final imidazo[1,2-a]pyridine product. nih.govacs.org

Similarly, the mechanism for a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins has been investigated. organic-chemistry.org A plausible pathway involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition to form the fused ring system. organic-chemistry.org These computational insights are crucial for understanding the role of the catalyst, the reaction conditions, and the substrate scope, thereby aiding in the development of more efficient and environmentally friendly synthetic protocols. organic-chemistry.orgorganic-chemistry.org Theoretical calculations have also supported a radical mechanism for the C3-amination of the imidazo[1,2-a]pyridine ring under certain conditions. researchgate.net

A simplified representation of a proposed reaction mechanism for the synthesis of an imidazo[1,2-a]pyridine derivative is outlined below:

Step 1: Condensation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the carbonyl carbon of an α-haloketone.

Step 2: Intermediate Formation: This is followed by the formation of an intermediate through the nucleophilic attack of the exocyclic amino group.

Step 3: Cyclization: An intramolecular cyclization occurs.

Step 4: Dehydration: The final product is formed after the elimination of a water molecule, leading to the aromatic imidazo[1,2-a]pyridine ring system.

Advanced Applications and Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 8 Ylmethanol Derivatives in Medicinal Chemistry

Anticancer and Cytotoxic Activity Investigations

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. nih.govnih.gov The structural versatility of this scaffold allows for modifications that can target specific cellular pathways involved in cancer progression. nih.govnih.gov

Studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. nih.gov For instance, novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly in challenging contexts such as KRAS G12C-mutated cells. rsc.org One study identified compound I-11 as a potent agent against KRAS G12C-mutated NCI-H358 cells, suggesting its potential as a lead compound for treating intractable cancers. rsc.org Another investigation into novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed strong cytotoxic effects, with IP-5 and IP-6 showing IC50 values of 45µM and 47.7µM, respectively. nih.gov

The mechanism of action for these anticancer effects often involves the modulation of key cellular signaling pathways. nih.gov For example, some derivatives have been found to inhibit phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) and protein kinase B (Akt)/mTOR pathways. nih.gov In the case of IP-5, it was shown to induce cell cycle arrest by increasing the levels of p53 and p21 and to trigger an extrinsic apoptosis pathway. nih.gov Furthermore, metal complexes of imidazo[1,2-a]pyridine ligands have been developed and shown to be active against breast cancer, colorectal cancer, and leukemia cell lines. google.com

The structure-activity relationship (SAR) studies emphasize that the substitution pattern on the imidazo[1,2-a]pyridine core is crucial for anticancer activity. nih.gov Electron-withdrawing groups, such as nitro and halogens, have been shown to enhance cytotoxicity, likely through kinase inhibition. The development of targeted covalent inhibitors (TCIs) using the imidazo[1,2-a]pyridine backbone further underscores the scaffold's potential in creating highly potent and selective anticancer agents. rsc.org

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50) Key Findings
Imidazo[1,2-a]pyridine derivatives MDA-MB-231 (Triple-negative breast cancer) 0.04 to 0.8 μM Selective action against cancer cells.
Imidazo[1,2-a]pyridine derivatives HeLa, MCF-7, A549 0.5 µM, 0.7 µM, 0.6 µM Submicromolar inhibitory effects.
Compound I-11 NCI-H358 (KRAS G12C-mutated) Potent Potential lead compound for intractable cancers. rsc.org
IP-5 HCC1937 (Breast cancer) 45 µM Induces cell cycle arrest and apoptosis. nih.gov
IP-6 HCC1937 (Breast cancer) 47.7 µM Strong cytotoxic impact. nih.gov
Compound 12b Hep-2, HepG2, MCF-7, A375 11-13 µM Promising lead with significant anticancer activity. rsc.org

Antimycobacterial and Antituberculosis Drug Development Research

The imidazo[1,2-a]pyridine scaffold has emerged as a significant "drug prejudice" scaffold in the quest for new antituberculosis (anti-TB) agents. rsc.orgnih.gov Derivatives of this heterocyclic system have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov

Research has led to the discovery of several classes of imidazo[1,2-a]pyridine derivatives with promising antimycobacterial properties. nih.govnih.gov Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have been extensively studied and optimized. nih.govscirp.orgscilit.com For example, compounds 26g and 26h, which are 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with an electron-donating group on the benzene (B151609) ring, exhibited considerable activity against drug-sensitive and resistant Mtb strains, with MIC values ranging from 0.041 to 2.64 μM. nih.gov

The mechanism of action of these anti-TB compounds often involves targeting specific mycobacterial enzymes. nih.gov Some derivatives have been identified as inhibitors of Mtb glutamine synthetase (MtGS), while others target the 2-trans-enoyl-acyl carrier protein reductase (InhA) or QcrB, a component of the electron transport chain. nih.gov For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity by targeting QcrB. nih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the development of these potent anti-TB agents. rsc.orgnih.govscilit.com These studies have explored various substitutions on the imidazo[1,2-a]pyridine core to enhance efficacy and improve physicochemical properties. nih.gov For example, the synthesis of hybrids with extended amine functionality has led to compounds with potent anti-TB activity. scirp.org The continuous research in this area, focusing on scaffold hopping and SAR, holds promise for the development of new and effective treatments for tuberculosis. rsc.orgscilit.com

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Target Organism/Strain Activity (MIC) Key Findings
Imidazo[1,2-a]pyridine derivatives Mycobacterium tuberculosis H37Rv As low as 0.006 μM Strong antitubercular activity.
Imidazo[1,2-a]pyridine-3-carboxamides (5b, 5d, 5e) Mycobacterium tuberculosis (H37 RV strain) 12.5 μg/mL Moderate to good antituberculosis activity. scirp.org
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs (26g, 26h) Drug-sensitive/resistant Mtb strains 0.041-2.64 μM Potent scaffold with acceptable safety indices. nih.gov
Imidazo[1,2-a]pyridine derivatives (6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o) H37Rv strain 1.6 to 6.25 μg/mL Potent anti-TB activity. nih.gov

Antimicrobial and Antifungal Activity Studies

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has demonstrated significant antimicrobial and antifungal properties. researchgate.netmdpi.comscirp.org Derivatives of this heterocyclic system have been synthesized and evaluated against a variety of bacterial and fungal pathogens, showing promise for the development of new anti-infective agents. innovareacademics.inderpharmachemica.comjmchemsci.com

In terms of antibacterial activity, imidazo[1,2-a]pyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. innovareacademics.inderpharmachemica.com For example, a study on imidazo[1,2-a]pyridine chalcones revealed that some derivatives exhibited excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Another study reported that certain derivatives displayed potent antibacterial activity, with specific substitutions enhancing their efficacy. The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial DNA gyrase. innovareacademics.in

The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. scirp.orgjmchemsci.comnih.gov Studies have shown that these compounds can be effective against various Candida species, which are common causes of fungal infections in humans. scirp.orgjmchemsci.com For instance, imidazo[1,2-a]pyridinyl-arylacrylonitriles were found to be active against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com Similarly, some 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives showed activity against a resistant strain of Candida albicans, with one compound being particularly potent. scirp.org Molecular docking studies suggest that these compounds may exert their antifungal activity by interacting with key fungal enzymes. nih.gov

The structure-activity relationship (SAR) is critical in optimizing the antimicrobial and antifungal properties of these derivatives. jmchemsci.com The nature and position of substituents on the imidazo[1,2-a]pyridine ring, as well as on attached side chains, significantly influence the biological activity. innovareacademics.injmchemsci.com

Table 3: Antimicrobial and Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Target Organism Activity Key Findings
Imidazo[1,2-a]pyridine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes Good to excellent antibacterial activity Imidazo[1,2-a]pyrimidine (B1208166) chalcones were generally more active. derpharmachemica.com
Imidazo[1,2-a]pyridine derivatives Gram-positive and Gram-negative bacteria Significant inhibitory effects Potential as broad-spectrum antimicrobial agents.
Imidazo[1,2-a]pyridinyl-arylacrylonitriles C. albicans, C. tropicalis, C. glabrata Active at 10µg Effectiveness varies with substituents and Candida species. jmchemsci.com
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Candida albicans (resistant strain) MICs below 300 μmol/L Four out of ten derivatives were active. scirp.org

Antiviral and Antiprotozoal Agent Development

The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in the development of antiviral and antiprotozoal agents. researchgate.net The unique structural features of this heterocyclic system allow for interactions with various viral and protozoal targets, making it a promising starting point for the design of new therapeutic agents. nih.govnih.gov

In the realm of antiviral research, derivatives of imidazo[1,2-a]pyridine have demonstrated activity against a range of viruses. nih.govnih.gov For example, the synthesis of original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position resulted in compounds that were highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies of these compounds identified hydrophobicity as a key factor for their antiviral activity. nih.gov Furthermore, the imidazo[1,2-a]pyridine scaffold is a component of GSK812397, a drug developed for the treatment of HIV infection. mdpi.com

The development of antiprotozoal agents based on the imidazo[1,2-a]pyridine core has also been an area of interest. researchgate.net These compounds have shown potential against various protozoan parasites. The broad biological profile of imidazo[1,2-a]pyridines, which includes antiprotozoal activity, highlights the versatility of this scaffold in addressing a wide range of infectious diseases. mdpi.comresearchgate.net The ability to modify the core structure allows for the optimization of activity against specific protozoal targets.

Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Target Virus Activity Key Findings
Imidazo[1,2-a]pyridines with thioether side chain Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) Highly active, therapeutic index > 150 for some Hydrophobicity is a key factor for activity. nih.govnih.gov
GSK812397 HIV Used in HIV treatment Demonstrates the clinical relevance of the scaffold. mdpi.com

Central Nervous System (CNS) Modulators and Related Therapeutic Areas

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). mdpi.comresearchgate.net Its ability to cross the blood-brain barrier makes it an attractive core for designing molecules that can modulate CNS activity. researchgate.net Several marketed drugs for conditions like insomnia and anxiety are based on this scaffold, underscoring its therapeutic significance. mdpi.comwikipedia.org

Derivatives of imidazo[1,2-a]pyridine are known to interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. wikipedia.orggoogle.comgoogle.com This interaction is the basis for their anxiolytic (anxiety-reducing) and sedative effects. wikipedia.orgvulcanchem.com Compounds like alpidem (B1665719) and zolpidem, which contain the imidazo[1,2-a]pyridine core, are classic examples of drugs that act as positive allosteric modulators of GABA-A receptors. mdpi.comwikipedia.org

Research has focused on developing subtype-selective GABA-A agonists to achieve anxiolytic effects with minimal sedation. nih.gov For example, imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity GABA-A agonists with functional selectivity for the α2 and α3 subtypes. nih.gov One such compound demonstrated anxiolytic properties in animal models with minimal sedation, even at full benzodiazepine (B76468) binding site occupancy. nih.gov Similarly, (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been developed as potential nonsedative anxiolytics, showing potency comparable to chlordiazepoxide but with reduced side effects. nih.gov

The modulatory effects of imidazo[1,2-a]pyridine derivatives on GABA-A receptors also contribute to their anticonvulsant and antiepileptic potential. nih.govwikipedia.org The enhancement of GABAergic inhibition can help to suppress the excessive neuronal firing that characterizes seizures.

In addition to GABA-A receptor modulation, some imidazo[1,2-a]pyridine derivatives have been investigated as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8. nih.gov One such compound, JNJ-61432059, which features a pyrazolopyrimidine core isosteric to the imidazopyrazine core, exhibited robust seizure protection in anticonvulsant models following oral administration. nih.gov This highlights an alternative mechanism through which this class of compounds can exert antiepileptic effects. The development of such selective modulators offers a promising avenue for new epilepsy treatments with potentially improved side-effect profiles.

Table 5: CNS Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class CNS Target/Activity Key Findings
Imidazo[1,2-a]pyrazin-8-ones α2/α3 subtype selective GABA-A agonists Anxiolytic with minimal sedation. nih.gov
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones Benzodiazepine receptor binding Potent anxiolytic effects with reduced side effects. nih.gov
JNJ-61432059 (Pyrazolopyrimidine isostere) AMPAR/γ-8 negative modulator Robust seizure protection in anticonvulsant models. nih.gov
Alpidem, Zolpidem GABA-A receptor positive allosteric modulators Marketed anxiolytic and hypnotic drugs. mdpi.comwikipedia.org

Anti-inflammatory and Analgesic Property Characterization

Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov Some studies have indicated that these compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The core imidazo[1,2-a]pyridine structure is found in compounds with reported anti-inflammatory and analgesic actions in animal models. researchgate.net

A specific derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exhibit anti-inflammatory activity by suppressing the STAT3/NF-κB signaling pathway in cancer cell lines. nih.govtbzmed.ac.ir This pathway is crucial in regulating inflammatory responses. The study demonstrated that MIA could reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are important mediators of inflammation. nih.govtbzmed.ac.ir Furthermore, co-administration of MIA with curcumin (B1669340) enhanced these anti-inflammatory effects. nih.govtbzmed.ac.ir

Another area of investigation involves the role of Bruton's tyrosine kinase (Btk) in inflammatory diseases. Btk inhibitors with an imidazo[1,2-a]pyridine or imidazo[1,2-b]pyridazine (B131497) core have been proposed for the treatment of arthritis and other autoimmune and inflammatory conditions due to their ability to modulate B-cell activation and TNF-alpha production. google.com

The following table summarizes the anti-inflammatory activity of a selected imidazo[1,2-a]pyridine derivative:

CompoundTarget Pathway/EnzymeCell LineEffect
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA)STAT3/NF-κB/iNOS/COX-2MDA-MB-231 and SKOV3 cancer cellsSuppression of inflammatory signaling pathways

Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibitors of these enzymes have therapeutic potential in a variety of diseases. While direct studies on Imidazo[1,2-a]pyridin-8-ylmethanol and its simple derivatives as PDE inhibitors are not extensively detailed in the provided results, the broader imidazo[1,2-a]pyridine scaffold has been explored for this purpose. For instance, Olprinone, a drug containing the imidazo[1,2-a]pyridine core, is known as a PDE3 inhibitor. researchgate.net

Research on related heterocyclic structures provides insights into the potential for developing imidazo[1,2-a]pyridine-based PDE inhibitors. For example, a series of benzoimidazotriazine (BIT) derivatives were synthesized and evaluated as PDE2A inhibitors, with one compound, BIT1, showing high potency. nih.gov This suggests that fused heterocyclic systems can be effective scaffolds for PDE inhibition. Furthermore, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the PDE10 enzyme. google.com The development of imidazo[1,2-a]pyrazine (B1224502) derivatives as potent and selective ENPP1 inhibitors also highlights the versatility of this general structural class in targeting phosphodiesterases. nih.gov

Discovery of Novel Biological Targets and Mode-of-Action Studies

The imidazo[1,2-a]pyridine scaffold has been instrumental in the discovery of novel biological targets and the elucidation of new mechanisms of action. rsc.org One significant area of research is in the development of covalent inhibitors. A scaffold hopping strategy led to the use of the imidazo[1,2-a]pyridine core for developing covalent inhibitors targeting KRAS G12C, a key mutation in several cancers. rsc.org Compound I-11 emerged from this research as a potent anticancer agent, validating the imidazo[1,2-a]pyridine scaffold for the discovery of covalent inhibitors. rsc.org

In the context of anti-inflammatory action, a novel imidazo[1,2-a]pyridine derivative, MIA, was found to exert its effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govtbzmed.ac.ir This study not only characterized the anti-inflammatory properties but also identified the specific molecular pathways involved.

Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase involved in B-cell signaling and implicated in autoimmune and inflammatory diseases. google.com This discovery opens up new avenues for the treatment of conditions like arthritis.

The following table highlights some of the novel biological targets identified for imidazo[1,2-a]pyridine derivatives:

Derivative ClassBiological TargetTherapeutic Area
Covalent Imidazo[1,2-a]pyridinesKRAS G12CCancer
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA)STAT3/NF-κB PathwayInflammation/Cancer
Imidazo[1,2-a]pyridine/pyridazine derivativesBruton's tyrosine kinase (Btk)Autoimmune/Inflammatory Diseases
Imidazo[1,2-a]pyridine amidesQcrBTuberculosis
Imidazo[1,2-a]pyridine ethersATP synthaseTuberculosis

Structure-Activity Relationship (SAR) Analysis and Rational Drug Design

The imidazo[1,2-a]pyridine scaffold is a versatile platform for rational drug design, with extensive SAR studies guiding the optimization of its biological activities. nih.gov

The biological activity of imidazo[1,2-a]pyridine derivatives is strongly influenced by the nature and position of substituents on the heterocyclic core. nih.gov

In the development of c-Met inhibitors, varying substituents at the C-6, C-7, and C-8 positions of the imidazo[1,2-a]pyridine scaffold had a significant impact on potency. nih.gov Initially, with a 1-methylpyrazole (B151067) at C-6, changes at C-7 or C-8 did not drastically alter activity. However, investigation of the C-6 position revealed that heteroaryl and phenyl derivatives, particularly those with polar groups like cyano, significantly improved c-Met inhibition and cellular activity. nih.gov

For anti-inflammatory 5-lipoxygenase (5-LO) inhibitors, SAR studies of a class of imidazo[1,2-a]pyridine-based compounds identified N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent inhibitor. nih.gov This highlights the importance of the cyclohexyl and morpholinophenyl groups for activity.

A study on the corrosion inhibitory effects of two imidazopyridine derivatives showed that an electron-donating hydroxyl group enhanced efficacy, while an electron-withdrawing nitro group reduced it. researchgate.net This demonstrates the electronic influence of substituents on the molecule's properties.

The table below shows the effect of different substituents on the c-Met inhibitory activity of imidazo[1,2-a]pyridine derivatives. nih.gov

CompoundC-6 SubstituentC-7/C-8 Substituentc-Met Enzymatic IC50 (μM)EBC-1 Cell IC50 (nM)
15a1-methylpyrazoleUnsubstituted2.18-
16b3-cyanopyridin-5-ylUnsubstituted-188.5
16d4-cyanophenylUnsubstituted-106.7
16f3-fluoro-4-cyanophenylUnsubstituted-145.0

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of imidazo[1,2-a]pyridine derivatives. chemrxiv.org These scaffolds act as key pharmacophore motifs for identifying and optimizing lead compounds. chemrxiv.org

For nematicidal activity, 3D-QSAR and pharmacophore identification studies on imidazopyridine analogs highlighted the importance of hydrogen bond acceptors, hydrogen bond donors, positively charged groups, and aromatic carbons for activity. pharmacophorejournal.com

In the context of GABAA receptor modulators, the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold was identified as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. Molecular docking confirmed that these derivatives could adopt a similar binding pose, preserving essential interactions with key amino acid residues in the receptor's binding site. This demonstrates the refinement of a pharmacophore through isosteric replacement.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical series with improved properties. rsc.orgnih.gov

The imidazo[1,2-a]pyridine scaffold itself has been identified through scaffold hopping from pyridones, leading to the discovery of new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov Further computational searching and optimization led to the discovery of a novel series of imidazopyrazinone mGlu2 PAMs. nih.govresearchgate.net

A significant example of bioisosteric replacement is the use of 8-fluoroimidazo[1,2-a]pyridine as a mimic for imidazo[1,2-a]pyrimidine. nih.govnih.gov This strategy was successfully employed to develop novel c-Met inhibitors and GABAA receptor modulators. nih.gov The replacement of the nitrogen atom at the 8-position with a C-F bond was intended to mimic the electrostatic surface and lipophilicity, thereby maintaining the electron-deficient nature of the bicyclic ring system which is important for activity. nih.gov This approach led to the identification of potent and selective inhibitors. nih.gov

Assessment of Drug-Likeness and Lead Optimization for Chemical Libraries

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several clinically used drugs. nih.govnih.govrsc.org The process of discovering new drug candidates from this family of compounds heavily relies on the careful assessment of their drug-likeness and systematic lead optimization. This involves evaluating the physicochemical properties of derivative libraries to ensure they possess favorable pharmacokinetic profiles and optimizing their structure to maximize potency and selectivity.

Assessment of Drug-Likeness

The drug-likeness of a compound is a qualitative concept used to predict its potential to become an orally active drug. This assessment is often guided by principles such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For imidazo[1,2-a]pyridine derivatives, maintaining a balance in these properties is crucial for successful drug development. nih.gov

For instance, while increasing lipophilicity can sometimes enhance binding to a biological target, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity. nih.gov Researchers developing imidazo[1,2-a]pyridine amides as antitubercular agents found that the linearity and lipophilicity of the amine portion of the molecule were critical for improving both the pharmacokinetic profile and the in vitro and in vivo efficacy. researchgate.net

Computational tools are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly synthesized derivatives. mdpi.combenthamdirect.com For a series of imidazo[1,2-a]pyrimidine-Schiff base derivatives, in silico ADMET and drug-likeness predictions showed promising characteristics. nih.gov Similarly, ADME properties were calculated for imidazo[1,2-a]pyridine-chalcone conjugates using cheminformatics software to guide the selection of promising candidates. uantwerpen.be These predictive studies help to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

Lead Optimization and Structure-Activity Relationship (SAR)

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its desired characteristics. For libraries based on the imidazo[1,2-a]pyridine scaffold, SAR studies are fundamental to this process, providing insights into how different substituents at various positions on the heterocyclic ring system influence biological activity. nih.govnih.govresearchgate.net

Extensive SAR studies have been conducted on imidazo[1,2-a]pyridine derivatives for a range of therapeutic targets, including antitubercular agents, anticancer agents, and inhibitors of various enzymes. nih.govbenthamdirect.comnih.govresearchgate.net

Antitubercular Activity: In the development of antitubercular agents, the imidazo[1,2-a]pyridine-3-carboxamides emerged as a promising class of inhibitors of Mycobacterium tuberculosis. nih.govnih.gov Optimization efforts focused on modifying substituents at the C2 and C6 positions. This led to the identification of a derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring that showed significantly improved potency. nih.gov However, the high lipophilicity of this compound resulted in suboptimal plasma exposure, highlighting the challenge of balancing potency with favorable physicochemical properties. nih.gov Further modifications, such as introducing basic heterocycles to reduce lipophilicity while maintaining potency, have been explored. nih.gov The amide linker has been identified as being very important for activity against Mycobacterium tuberculosis. researchgate.net

Antikinetoplastid and Antifungal Activity: SAR studies on a library of imidazo[1,2-a]pyridine-chalcone conjugates revealed that the nature and position of substituents on the chalcone (B49325) moiety significantly impacted their activity against various kinetoplastid parasites. uantwerpen.be For example, compound 7f in the table below was the most active against T. cruzi and T. b. brucei. uantwerpen.be In another study, imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives were synthesized and evaluated for their activity against Candida species. Chlorinated derivatives at position 3 of the imidazo[1,2-a]pyridine ring demonstrated the best performance against Candida albicans. jmchemsci.com

Anticancer Activity: For anticancer applications, SAR studies have explored modifications at the C3 position. Introducing a hydrophilic group at this position via an amide linkage led to a compound with potent cytotoxicity against certain cancer cell lines. researchgate.net The combination of a pyrazine (B50134) and piperonal (B3395001) moiety attached to the imidazo[1,2-a]pyridine core was found to enhance interactions with cancer targets, likely due to the presence of additional hydrogen bonding sites. researchgate.net

The following tables provide examples of the detailed research findings from SAR studies on imidazo[1,2-a]pyridine derivatives.

Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine-Chalcone Conjugates against Kinetoplastids uantwerpen.be

Compound R Group IC₅₀ (μM) T. cruzi IC₅₀ (μM) T. b. brucei
7a 4-F >64.00 18.27
7b 4-Cl 27.20 5.30
7c 4-Br 20.30 5.30
7d 4-CH₃ >64.00 25.50
7e 4-OCH₃ 34.50 11.50

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Amide Derivatives nih.gov

Compound C2-Substituent C6-Substituent Extracellular MIC₈₀ (μM) Intracellular MIC₈₀ (μM)
Lead Compound Varied Varied 0.03 - 5.0 Not Reported
Optimized Lead (8) -CH₂CH₃ -Cl 0.0009 0.00045

These examples underscore the importance of systematic chemical modification and biological evaluation in the lead optimization process. By carefully analyzing the SAR, medicinal chemists can rationally design new generations of this compound derivatives with enhanced drug-like properties and therapeutic potential.

Interdisciplinary Research Frontiers and Material Science Applications of Imidazo 1,2 a Pyridines

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) core has been exploited to create highly sensitive and selective chemosensors. These sensors are designed to detect specific molecules by exhibiting a change in their fluorescence properties upon interaction with the target analyte.

Design for Selective Chemical Analytes (e.g., Nerve Agent Simulants)

A significant area of research has been the development of imidazo[1,2-a]pyridine-based fluorescent probes for the detection of organophosphorus nerve agent simulants, such as diethyl cyanophosphonate (DCNP), a mimic for tabun, and diethyl chloro phosphate (B84403) (DCP), a mimic for sarin. nih.govresearchgate.net Scientists have synthesized probes containing the imidazo[1,2-a]pyridine scaffold equipped with specific functional groups, like hydroxyl or oxime, that act as reaction sites. researchgate.net

These probes are designed to react with the nerve agent simulant through a nucleophilic substitution reaction, leading to phosphorylation of the probe molecule. researchgate.net This chemical transformation alters the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence, often a "turn-off" or quenching of the signal. researchgate.net For instance, certain probes have demonstrated high sensitivity and selectivity for DCNP and DCP at micromolar concentrations, with detection occurring within seconds. nih.govresearchgate.net The limit of detection (LOD) for one such probe, 6b , against DCP was found to be 0.6 µM. nih.govresearchgate.net Another study reported LODs of 0.66 µM and 0.54 µM for two different probes against DCNP. researchgate.net To facilitate real-world application, these probes have been incorporated into portable cellulose (B213188) paper strips for the real-time detection of simulants in both water and vapor phases, with color changes visible to the naked eye under UV light. nih.gov

Probe DerivativeTarget AnalyteLimit of Detection (LOD)Key Feature
Probe 1 (oxime/hydroxyl functionalized)DCNP0.66 µMFluorescence "turn-off" mechanism. researchgate.net
Probe 2 (oxime/hydroxyl functionalized)DCNP0.54 µMFluorescence "turn-off" mechanism. researchgate.net
Probe 6b (ESIPT-based)DCP0.6 µMUsable on paper strips for vapor detection. nih.govresearchgate.net

Mechanistic Studies of Fluorescence (e.g., ESIPT, PET, FRET, ICT)

The functionality of these fluorescent probes is governed by various photophysical mechanisms, including Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), Fluorescence Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism is central to many imidazo[1,2-a]pyridine probes. nih.gov In ESIPT-capable molecules, photoexcitation triggers the transfer of a proton from a donor group (like a hydroxyl) to an acceptor site within the same molecule, leading to a large Stokes shift (separation between absorption and emission peaks). mdpi.com The reaction with an analyte, such as a nerve agent simulant, can disrupt this process, causing a distinct change in the fluorescence signal. mdpi.com

Photoinduced Electron Transfer (PET): In PET-based sensors, the probe consists of a fluorophore linked to a receptor unit with a quenching group. researchgate.net In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Binding of an analyte to the receptor inhibits this PET process, "turning on" the fluorescence. researchgate.net One study indicated that the phosphorylation of an amino group on a 4-(imidazo[1,2-a]pyridin-2-yl)aniline (B1300155) probe by a nerve agent simulant inhibited the PET phenomenon, causing a visible fluorescence change. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. researchgate.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. A chemical reaction with an analyte can alter this distance or the spectral properties of the acceptor, changing the FRET efficiency and providing a ratiometric signal. mdpi.com Imidazo[1,5-a]pyridines have been used as donors in FRET platforms. mdpi.com

Intramolecular Charge Transfer (ICT): ICT probes typically contain electron-donating and electron-accepting moieties. researchgate.net Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated state. The binding of an analyte can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength that allows for ratiometric detection. researchgate.net

Applications in Optoelectronics and Advanced Dye Technologies

The robust electronic and photophysical properties of the imidazo[1,2-a]pyridine core make it a valuable component in materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nih.gov Its structure allows it to function effectively as an electron-accepting unit in bipolar fluorescent emitters. nih.gov

In one study, researchers designed and synthesized two novel deep-blue fluorescent emitters, IP-PPI and IP-DPPI , where imidazo[1,2-a]pyridine (IP) served as the electron acceptor and phenanthroimidazole (PI) acted as the electron donor. nih.gov These materials exhibited excellent thermal stability and high quantum yields. OLEDs constructed with these emitters demonstrated remarkable performance, including negligible efficiency roll-off at high brightness. A non-doped device using IP-PPI achieved an external quantum efficiency (EQE) of 4.85% with deep-blue CIE coordinates of (0.153, 0.097) at a brightness of 10,000 cd/m². nih.gov A doped device with IP-DPPI reached a maximum EQE of 6.13% with CIE coordinates of (0.153, 0.078). nih.gov These results position imidazo[1,2-a]pyridine derivatives as state-of-the-art materials for high-performance, deep-blue OLEDs. nih.gov

Metal Ion Detection and Coordination Chemistry of Imidazo[1,2-a]pyridine-based Ligands

The nitrogen atoms within the imidazo[1,2-a]pyridine ring system, along with strategically placed functional groups, provide excellent sites for metal ion chelation. nih.gov This has led to the development of ligands for selective metal ion detection.

Derivatives of imidazo[1,2-a]pyridine featuring a carboxylate group at the 8-position—structurally related to Imidazo[1,2-a]pyridin-8-ylmethanol—have been shown to be effective fluorescent probes for transition metal ions. nih.gov In a notable study, two such probes were synthesized: a methyl carboxylate (Probe 1 ) and a sodium carboxylate (Probe 2 ). nih.govProbe 1 exhibited a "turn-on" fluorescence response upon coordination with zinc ions (Zn²⁺). In contrast, Probe 2 showed a "turn-off" fluorescence response upon binding with cobalt (Co²⁺) or copper (Cu²⁺) ions in an aqueous solution. nih.gov The differing selectivity was attributed to the involvement of the carboxylate anion in the complex formation with Co²⁺ and Cu²⁺. nih.gov These probes demonstrated high sensitivity, with detection limits in the sub-micromolar range, and formed 1:1 complexes with the metal ions. nih.gov Other functionalized imidazo[1,2-a]pyridine dyes have been developed for the naked-eye detection of mercury ions (Hg²⁺). rsc.org

Probe DerivativeTarget Metal IonFluorescence ResponseLimit of Detection (LOD)
Methyl imidazo[1,2-a]pyridine-8-carboxylate Zn²⁺Turn-on3.804 x 10⁻⁷ M nih.gov
Sodium imidazo[1,2-a]pyridine-8-carboxylate Co²⁺Turn-off0.420 x 10⁻⁷ M nih.gov
Sodium imidazo[1,2-a]pyridine-8-carboxylate Cu²⁺Turn-off0.304 x 10⁻⁷ M nih.gov
Rh-Ip-Hy (Xanthene-functionalized)Hg²⁺Turn-onNot specified, but effective for cell imaging. rsc.org

Corrosion Inhibition Properties and Surface Science Interactions

Organic heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors, primarily by adsorbing onto a metal surface to form a protective film. rdd.edu.iq Derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have demonstrated excellent performance in protecting mild steel in acidic environments. nih.govrsc.org

Studies using electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have shown that these inhibitors can achieve high efficiencies. nih.govrsc.org For example, two imidazo[1,2-a]pyrimidine-Schiff base derivatives, IPY 1 and IPY 2 , displayed inhibition efficiencies of 96.10% and 94.22%, respectively, at a concentration of 10⁻³ M. nih.gov These compounds act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

The mechanism of inhibition involves the physical and chemical adsorption of the inhibitor molecules onto the steel surface. nih.gov The interaction is spontaneous and follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. rsc.org Surface characterization techniques have confirmed the formation of a compact and hydrophobic protective layer. nih.govrsc.org The heteroatoms (N, O) and π-electrons of the fused ring system play a crucial role by donating electrons to the vacant d-orbitals of the iron atoms on the surface, strengthening the bond and enhancing protection. rdd.edu.iqnih.gov

Future Directions and Scholarly Outlook in Imidazo 1,2 a Pyridin 8 Ylmethanol Research

Synergistic Integration of Synthetic Methodologies and Computational Design

The future of designing novel Imidazo[1,2-a]pyridin-8-ylmethanol derivatives lies in the powerful synergy between advanced synthetic organic chemistry and sophisticated computational modeling. nih.govresearchgate.net This integrated approach allows for the rational design of molecules with specific, predetermined properties, moving beyond traditional trial-and-error synthesis.

Computational tools, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable in predicting the biological activity and material properties of yet-to-be-synthesized compounds. nih.govresearchgate.net For instance, molecular docking studies can predict the binding affinity of a designed this compound derivative to a specific biological target, such as an enzyme or receptor, guiding synthetic efforts towards candidates with the highest therapeutic potential. nih.govnih.gov This "in silico" screening significantly reduces the time and resources required for drug discovery. researchgate.net

Furthermore, computational methods can elucidate reaction mechanisms, helping chemists to optimize reaction conditions and develop more efficient synthetic routes. nih.gov The combination of predictive modeling with innovative synthetic strategies, such as multi-component reactions and flow chemistry, will undoubtedly accelerate the discovery of new this compound-based compounds with enhanced efficacy and desired characteristics.

High-Throughput Synthesis and Screening for Novel this compound Derivatives

To explore the vast chemical space surrounding the this compound core, high-throughput synthesis (HTS) and screening techniques are becoming increasingly vital. HTS allows for the rapid generation of large libraries of diverse derivatives, which can then be quickly evaluated for their biological or material properties. researchgate.net

The development of robust and automated synthetic platforms will be crucial for the efficient production of these compound libraries. Methodologies like the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) are particularly well-suited for HTS, as they allow for the rapid assembly of the imidazo[1,2-a]pyridine (B132010) scaffold from simple starting materials. beilstein-journals.org

Once synthesized, these libraries can be subjected to high-throughput screening assays to identify "hit" compounds with promising activities. For example, in the context of drug discovery, these assays could screen for cytotoxicity against cancer cell lines, inhibition of specific enzymes, or antimicrobial activity. jmchemsci.comnih.gov The data generated from these screens can then be used to build structure-activity relationships (SAR), providing valuable insights for the design of next-generation derivatives. jmchemsci.com

In-depth Mechanistic Studies of Biological and Material Interactions at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological systems and materials at the molecular level is paramount for their rational design and application. nih.govwits.ac.za Future research will delve deeper into the mechanisms of action that underpin their observed properties.

In the realm of medicinal chemistry, this involves identifying the specific molecular targets of these compounds and elucidating the precise binding interactions. nih.govnih.gov Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level snapshots of the compound bound to its target protein, revealing key interactions that can be exploited for further optimization. wits.ac.za Studies have already begun to explore the interactions of imidazo[1,2-a]pyridine derivatives with targets like DNA, PI3Kα, and the NF-κB signaling pathway. nih.govnih.govnih.gov

For material science applications, mechanistic studies will focus on understanding how the molecular structure of this compound derivatives influences their bulk properties, such as their photophysical characteristics or their ability to self-assemble into ordered structures. This knowledge is crucial for the development of new functional materials with tailored properties.

Advancements in Translational Research for Therapeutic and Industrial Applications

The ultimate goal of research into this compound is to translate fundamental discoveries into real-world applications that benefit society. nih.govresearchgate.net This requires a concerted effort in translational research, bridging the gap between the laboratory and the clinic or industry. researchgate.net

In the therapeutic arena, promising lead compounds identified through screening and mechanistic studies will need to undergo rigorous preclinical and clinical development. This includes evaluating their efficacy in animal models of disease, assessing their pharmacokinetic and toxicological profiles, and ultimately testing their safety and effectiveness in human clinical trials. The broad spectrum of biological activities reported for imidazo[1,2-a]pyridines, including anticancer, anti-inflammatory, and antimicrobial effects, suggests a wide range of potential therapeutic applications. beilstein-journals.orgnih.govgoogle.com

In the industrial sector, the unique properties of this compound derivatives could be harnessed for a variety of applications. For example, their fluorescence properties could be exploited in the development of new organic light-emitting diodes (OLEDs) or chemical sensors. Their ability to coordinate with metal ions also opens up possibilities in catalysis and materials science. nih.govwits.ac.za

Continued Pursuit of Sustainable and Green Chemical Pathways for Imidazo[1,2-a]pyridine Synthesis

In line with the growing emphasis on environmental responsibility in the chemical sciences, a key future direction will be the development of sustainable and green synthetic methods for this compound and its analogues. acs.orgbohrium.comrsc.org This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. acs.org

Researchers are actively exploring a variety of green chemistry approaches for the synthesis of the imidazo[1,2-a]pyridine core. These include the use of water as a solvent, the development of catalyst-free reactions, and the application of alternative energy sources such as microwaves and electrochemistry. beilstein-journals.orgacs.orgrsc.org For instance, methods utilizing Cu(II)–ascorbate catalysis in aqueous micellar media have been shown to be an efficient and environmentally friendly route to imidazo[1,2-a]pyridines. acs.org Electrochemical methods also offer a green alternative by avoiding the need for external oxidants. rsc.org

The development of these sustainable pathways will not only reduce the environmental impact of producing these valuable compounds but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridin-8-ylmethanol and its derivatives?

Methodological Answer: The most efficient synthesis involves a multi-step protocol starting with 2-aminonicotinamide and chloroacetaldehyde in ethanol, followed by amide coupling using HATU/DIPEA catalysts. This yields derivatives with 93–97% purity after purification via column chromatography. Characterization is achieved through FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (distinct aromatic proton signals at δ 7.2–8.5 ppm), and high-resolution mass spectrometry . Alternative solid-phase methods employ polymer-bound 2-aminonicotinate treated with α-haloketones, enabling scalable production .

Q. How are spectroscopic techniques applied to characterize this compound?

Methodological Answer: Key techniques include:

  • ¹H NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.3–2.6 ppm) and hydroxyl protons (broad singlet at δ 4.8–5.2 ppm).
  • FT-IR : Confirms functional groups (O-H stretch at ~3200 cm⁻¹, C-N stretch at ~1250 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 163.07 for the parent compound). Cross-referencing with computational predictions (DFT) resolves ambiguities in tautomeric forms .

Q. What safety precautions are required when handling this compound hydrochloride?

Methodological Answer:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles (P233/P240 codes).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (P261).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P301+P310).
  • Environmental Hazard : Prevent aquatic exposure (H400); collect effluents for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Ethanol enhances solubility and eco-friendliness compared to DMF .
  • Catalyst Screening : HATU outperforms EDCl/HOBt in amide coupling, reducing side products.
  • Factorial Design : Use 2³ factorial experiments to assess variables (temperature, catalyst loading, reaction time). For example, 60°C and 1.2 eq. HATU maximize yield (97%) while minimizing byproducts (<2%) .

Q. What strategies resolve contradictions between computational predictions and experimental data in pharmacological studies?

Methodological Answer:

  • Docking Validation : Re-dock ligands using multiple software (AutoDock Vina, Schrödinger) to confirm binding poses.
  • MD Simulations : Run 100-ns trajectories to assess stability of imidazopyridine-AChE interactions (RMSD < 2.0 Å).
  • SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 8-fluoro vs. 8-methoxy substitutions) to refine QSAR models .

Q. What methodological considerations are critical for multi-target pharmacological studies on this compound derivatives?

Methodological Answer:

  • Target Prioritization : Use STRING-DB to identify interconnected pathways (e.g., AChE and BACE1 in Alzheimer’s).
  • In Vitro Assays : Test against HEK-293 (cytotoxicity) and SH-SY5Y (neuroprotection) cell lines.
  • Dose-Response Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Q. How can researchers address instability of this compound under acidic conditions?

Methodological Answer:

  • pH Optimization : Maintain pH 6–7 using phosphate buffers to prevent hydroxyl group protonation.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) ethers during synthesis, removed later via TBAF .
  • Lyophilization : Store derivatives as lyophilized powders at -20°C to extend shelf-life .

Data Contradiction Analysis

Q. How should discrepancies in spectroscopic data between synthesized batches be addressed?

Methodological Answer:

  • Batch Comparison : Re-run NMR under identical conditions (400 MHz, DMSO-d₆) to rule out solvent artifacts.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation at C3 position).
  • Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., C–H···O interactions in crystal packing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.